molecular formula C17H11N3OS B5639174 6-benzylidene-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

6-benzylidene-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No. B5639174
M. Wt: 305.4 g/mol
InChI Key: BKMODYAJXAISPW-KAMYIIQDSA-N
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Description

Thiazoloquinazoline and its derivatives, which are structurally similar to the compound you mentioned, have been of increasing interest in the field of synthetic organic and medicinal chemistry . They have been incorporated into various types of therapeutically useful agents and are of paramount interest in the development of important pharmacophores in the drug discovery endeavor .


Synthesis Analysis

A specific route for the synthesis of a novel benzo[4,5]thiazolo[2,3-b]quinazoline derivatives has been established using thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials . The products were formulated from treatment of compounds with benzaldehyde under refluxing ethanol condition in the presence of piperidine as a catalyst .


Molecular Structure Analysis

The structures of newly synthesized compounds were confirmed by elemental analysis and spectral IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The reaction of intermediates with hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole has been used in the synthesis of new thiazoloquinazoline carbonyl-linked derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

  • The compound has been synthesized from 6-(benzylidene)thiazolo[3,2-b][1,2,4]triazol-5(6H)-one, featuring a fused thiazolo[3,2-b][1,2,4]triazole system that is essentially planar with bifurcated C-H.O, C-H.N, and C-H.F interactions between molecules (Köysal et al., 2004).

Chemical Reactions and Derivatives

  • 3-Benzyl-4-phenyl-1,2,4-triazole-5-thiol was used as a starting material for preparing 1,2,4-triazole bearing substituted thiosemicarbazides moiety, leading to various thiazolo[3,2-b][1,2,4]triazole derivatives (Sarhan et al., 2008).

Crystal Structure Analysis

  • Studies on the crystal structure of related compounds like 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one and its regioisomers have provided insights into their molecular structures, showing planar ribbons and crosslinking through C-H...pi interactions (Hori et al., 2009).

Synthetic Applications

  • Novel synthesis methods for thiazolo[3,2-b][1,2,4]triazoles, starting from 3-benzyl-1,2,4-triazole-5-thiol, have been developed, demonstrating the feasibility of synthesizing these compounds in high yields and short reaction times (El-Sherif et al., 2006).

Biological Activity

  • Certain derivatives of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones have been investigated for their anti-inflammatory activities, highlighting the potential therapeutic applications of these compounds (Tozkoparan et al., 1999).

Reaction Product Analysis

  • Reactions of related compounds with amines and hydrazines have been studied to establish the structure of the reaction products, contributing to the understanding of their chemical behavior (Rzhevskii et al., 2013).

Anticancer Evaluation

  • Compounds synthesized as derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ones have shown anticancer activity on various cancer cell lines, indicating their potential as anticancer agents (Lesyk et al., 2007).

Novel Synthetic Methods

  • Efficient synthesis methods for benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles have been developed, illustrating the versatility of these compounds in chemical synthesis (Wen et al., 2015).

Fungicidal Activity

  • Novel dehydroabietic acid derivatives bearing 1,2,4-triazolo-thiazolidinone moieties exhibited significant fungicidal activity, expanding the scope of applications for these compounds (Xu et al., 2012).

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

properties

IUPAC Name

(6Z)-6-benzylidene-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS/c21-16-14(11-12-7-3-1-4-8-12)22-17-19-18-15(20(16)17)13-9-5-2-6-10-13/h1-11H/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMODYAJXAISPW-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6Z)-6-benzylidene-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-benzylidene-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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6-benzylidene-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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6-benzylidene-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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6-benzylidene-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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6-benzylidene-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
Reactant of Route 6
6-benzylidene-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

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